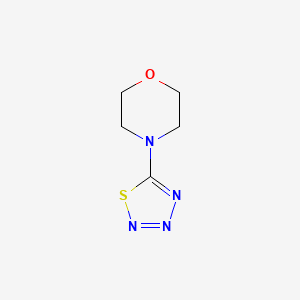
5-Morpholino-1,2,3,4-thiatriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Morpholino-1,2,3,4-thiatriazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholino-1,2,3,4-thiatriazole typically involves the reaction of morpholine with thiatriazole precursors. One common method includes the cycloaddition of 1,2,3-thiadiazoles with isonitriles in the presence of a base . This reaction yields 4,5-disubstituted thiazoles, which can be further modified to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Morpholino-1,2,3,4-thiatriazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiatriazole ring to other sulfur-containing heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiatriazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiatriazoles, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-Morpholino-1,2,3,4-thiatriazole has several scientific research applications:
Chemistry: It is used as a sulfur-transfer reagent in various organic synthesis reactions.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 5-Morpholino-1,2,3,4-thiatriazole involves the thermal decomposition of the compound, leading to the extrusion of an active form of sulfur. This sulfur can then interact with various molecular targets, such as thioketones, to form thiocarbonyl S-sulfides . These intermediates can undergo further reactions, such as cycloadditions, to produce a variety of sulfur-containing compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-1,2,3,4-thiatriazole
- 5-Chloro-1,2,3,4-thiatriazole
- 5-Methyl-1,2,3,4-thiatriazole
Uniqueness
Compared to similar compounds, 5-Morpholino-1,2,3,4-thiatriazole is unique due to its morpholine substituent, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring high reactivity and stability, such as in the synthesis of advanced materials and pharmaceuticals .
Propriétés
Numéro CAS |
3739-70-6 |
|---|---|
Formule moléculaire |
C5H8N4OS |
Poids moléculaire |
172.21 g/mol |
Nom IUPAC |
4-(thiatriazol-5-yl)morpholine |
InChI |
InChI=1S/C5H8N4OS/c1-3-10-4-2-9(1)5-6-7-8-11-5/h1-4H2 |
Clé InChI |
GRRGMQBIAJCOBQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NN=NS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


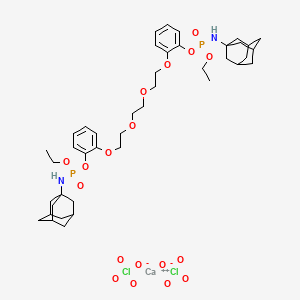
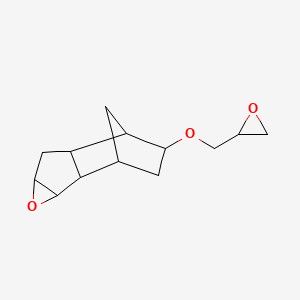


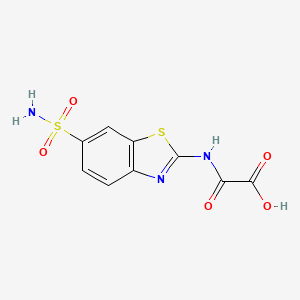

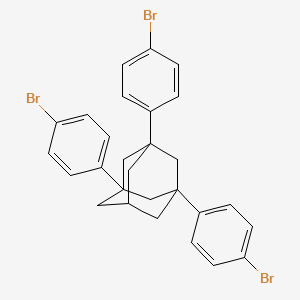


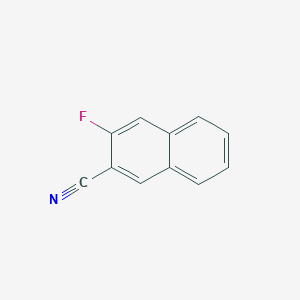
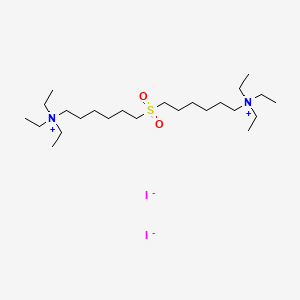
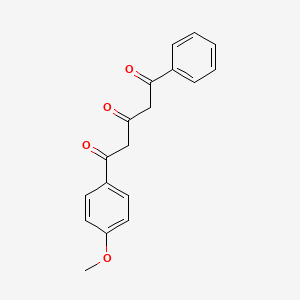
![5,9,12,15-Tetrahydroxy-17-{hydroxy[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]methyl}-11-[(1H-indol-3-yl)methyl]-2-methyl-14-[2-(methylsulfanyl)ethyl]-4-oxa-6,10,13,16-tetraazanonadeca-5,9,12,15-tetraen-19-oic acid](/img/structure/B13737825.png)

